molecular formula C19H34O4 B12782368 10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- CAS No. 60900-57-4

10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)-

Cat. No.: B12782368
CAS No.: 60900-57-4
M. Wt: 326.5 g/mol
InChI Key: NAIVAZYIMZYEHW-BSZOFBHHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- typically involves the oxidation of linoleic acid methyl ester. One common method is the enzymatic oxidation using lipoxygenase enzymes, which specifically convert linoleic acid methyl ester to the hydroperoxy derivative . The reaction conditions often include a controlled temperature and pH to optimize the enzyme activity.

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes or chemical oxidation methods. The enzymatic method is preferred due to its specificity and efficiency. The process involves the use of immobilized lipoxygenase enzymes in bioreactors, allowing for continuous production .

Chemical Reactions Analysis

Types of Reactions

10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- undergoes several types of chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form various oxidation products.

    Reduction: The hydroperoxy group can be reduced to a hydroxyl group.

    Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed

    Oxidation: Products include dihydroperoxides and epoxides.

    Reduction: The major product is the corresponding hydroxyl derivative.

    Substitution: Products depend on the nucleophile used, such as alkoxy or amino derivatives.

Scientific Research Applications

10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- involves its interaction with cellular membranes and enzymes. The hydroperoxy group can participate in redox reactions, generating reactive oxygen species (ROS) that can modulate cellular signaling pathways. The compound can also interact with specific enzymes, such as lipoxygenases, influencing their activity and leading to the formation of bioactive lipid mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,Z)- is unique due to the presence of both the hydroperoxy and methyl ester groups, which confer distinct chemical reactivity and biological activity. Its specific stereochemistry (E,Z) also differentiates it from other isomers, influencing its interaction with biological systems .

Properties

CAS No.

60900-57-4

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

methyl (10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoate

InChI

InChI=1S/C19H34O4/c1-3-4-5-6-7-9-12-15-18(23-21)16-13-10-8-11-14-17-19(20)22-2/h7,9,12,15,18,21H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7-,15-12+

InChI Key

NAIVAZYIMZYEHW-BSZOFBHHSA-N

Isomeric SMILES

CCCCC/C=C\C=C\C(CCCCCCCC(=O)OC)OO

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)OC)OO

Origin of Product

United States

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